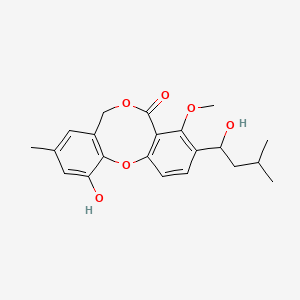

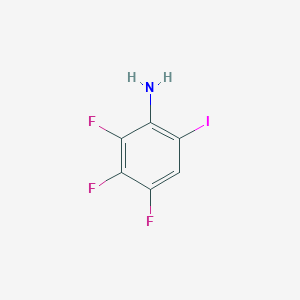

![molecular formula C19H20N4O4S2 B2611884 4-((2,6-dimethylmorpholino)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1323419-78-8](/img/structure/B2611884.png)

4-((2,6-dimethylmorpholino)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-((2,6-dimethylmorpholino)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are known for their valuable pharmacological properties such as antiviral, antioxidant, and antimalarial activities . They also exhibit other therapeutic properties such as antidepressant, antibacterial, antifungal, anti-inflammatory, antiplatelet, antihypertensive, herbicidal, and plant growth regulatory properties .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives involves a series of reactions. The 4,5,6,7-tetrahydrobenzo[b]thiophene derivative reacted with benzoylisothiocyanate to give N-benzoylthiourea derivative. This derivative then underwent cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative, which was used as the key starting compound for a series of heterocyclization reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives .Molecular Structure Analysis

The molecular formula of the compound is C12H15N3OS . It has an average mass of 249.332 Da and a monoisotopic mass of 249.093582 Da . The structure of the compound includes a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidine derivatives include the reaction of a 4,5,6,7-tetrahydrobenzo[b]thiophene derivative with benzoylisothiocyanate to give an N-benzoylthiourea derivative. This derivative then undergoes cyclization to give a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 403.6±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 69.9±0.3 cm3, a polar surface area of 66 Å2, and a molar volume of 202.8±3.0 cm3 .Scientific Research Applications

- In Vitro Inhibition of VEGFR-2 : The compound was tested in vitro for its ability to inhibit VEGFR-2. Compound 18 exhibited the strongest anti-VEGFR-2 potential, with an IC50 value of 0.084 μM .

- Cell Cycle Arrest and Apoptosis : Compound 18 induced cell cycle arrest in the G2/M phase and promoted apoptosis in MCF-7 cancer cells. It increased BAX expression (3.6-fold) and decreased Bcl-2 expression (3.1-fold). Additionally, it elevated caspase-8 (2.6-fold) and caspase-9 (5.4-fold) levels .

Melanin Synthesis Modulation

Another interesting application involves melanin synthesis. Compound 11w, a derivative with dichloro substitution in the benzenesulfonyl moiety, significantly increased melanin synthesis in murine B16 cells. It was 5.0-fold more potent than 8-MOP (a known melanin-modulating compound) .

Inhibition of Tumor Necrosis Factor Alpha (TNF-α) and Nitric Oxide (NO)

4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, including compound (5), have been identified as important intermediates that inhibit TNF-α and NO. These properties make them relevant in inflammatory and immune response research .

properties

IUPAC Name |

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4S2/c1-12-9-23(10-13(2)27-12)29(25,26)15-5-3-14(4-6-15)18(24)22-17-16-7-8-28-19(16)21-11-20-17/h3-8,11-13H,9-10H2,1-2H3,(H,20,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLICYGCVGVNGFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2,6-dimethylmorpholino)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(difluoromethylsulfanyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2611806.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-[(3,4-difluorophenyl)sulfanyl]acetamide](/img/structure/B2611808.png)

![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2611811.png)

![4-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2611813.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[5-methyl-1-(4-methylphenyl)-1H-pyrazol-3-yl]amino}acetamide](/img/structure/B2611819.png)

![9-isopropyl-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2611820.png)

![1-(thiophen-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2611821.png)

![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone](/img/structure/B2611823.png)

![Benzene, [(1E)-4-bromo-1-butenyl]-](/img/structure/B2611824.png)